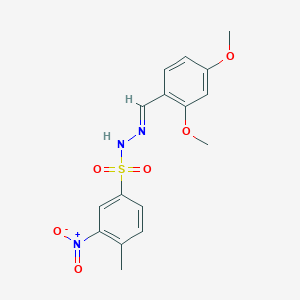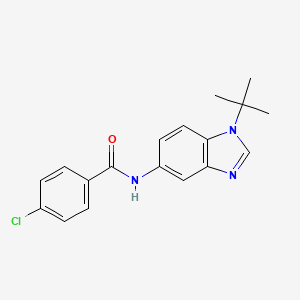![molecular formula C19H18N2O B5802435 3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile, commonly referred to as MPAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of MPAP is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain and is involved in the regulation of reward and motivation. By blocking the activity of this receptor, MPAP may help to reduce addictive behaviors and other related disorders.
Biochemical and Physiological Effects
MPAP has been shown to have a range of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, it has also been found to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is involved in the packaging and release of dopamine and other neurotransmitters in the brain. By inhibiting its activity, MPAP may help to reduce the levels of dopamine and other neurotransmitters in the brain, leading to a reduction in addictive behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to its use. For example, it is not yet known how MPAP affects other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for MPAP in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for addiction and other related disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects other dopamine receptors and neurotransmitter systems. Finally, there is potential for the development of new compounds based on the structure of MPAP that may have even greater selectivity and efficacy as therapeutic agents.
Synthesemethoden
MPAP can be synthesized through a multi-step process that involves the reaction of 4-morpholinylphenylboronic acid with 2-phenylacrylonitrile. The reaction is catalyzed by palladium and is carried out in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MPAP has been found to have a range of potential applications in scientific research. One of the most promising areas is its use as a selective dopamine D3 receptor antagonist. This receptor is involved in a range of neurological disorders, including addiction and schizophrenia. MPAP has been shown to block the activity of this receptor, making it a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
(Z)-3-(4-morpholin-4-ylphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-15-18(17-4-2-1-3-5-17)14-16-6-8-19(9-7-16)21-10-12-22-13-11-21/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYRSSSEFHZLX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[4-(morpholin-4-yl)phenyl]-2-phenylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
